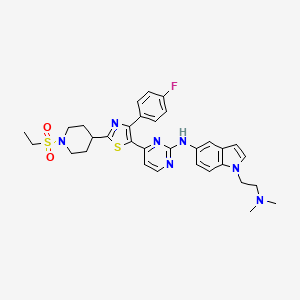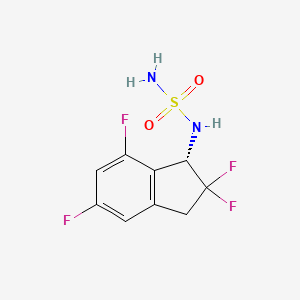
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is a fluorinated sulfonamide derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfamoylation: Introduction of the sulfamoylamino group through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.
Cyclization: Formation of the dihydroindene structure through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: The compound’s fluorinated structure makes it useful in the development of materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
作用机制
The mechanism of action of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds with biological macromolecules, while the fluorinated indene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group but lack the fluorinated indene structure.
Fluorinated Indenes: Compounds like 2,2,5,7-tetrafluoroindene share the fluorinated indene core but lack the sulfamoylamino group.
Uniqueness
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is unique due to the combination of its fluorinated indene core and the sulfamoylamino group. This dual functionality provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H8F4N2O2S |
|---|---|
分子量 |
284.23 g/mol |
IUPAC 名称 |
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene |
InChI |
InChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1 |
InChI 键 |
ZDUAYVUFBARRPR-QMMMGPOBSA-N |
手性 SMILES |
C1C2=C([C@@H](C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
规范 SMILES |
C1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


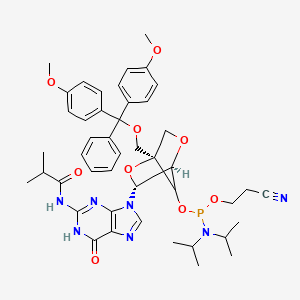
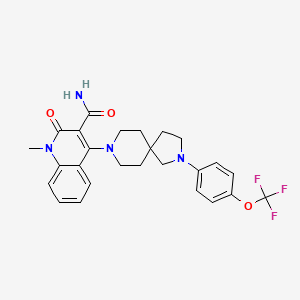
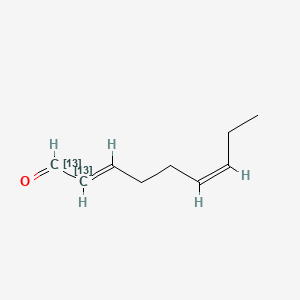
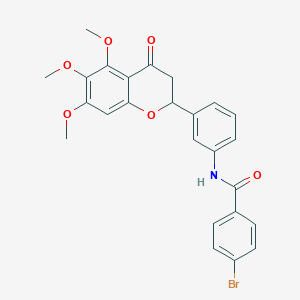
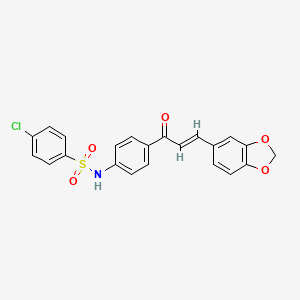
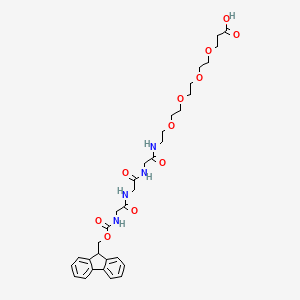
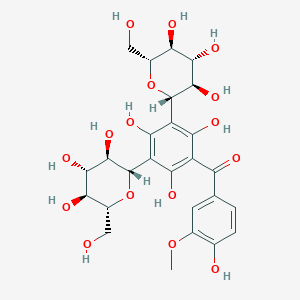
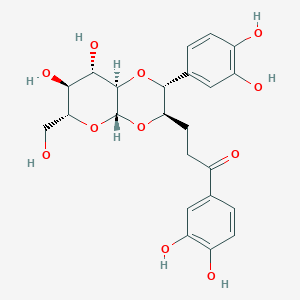
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
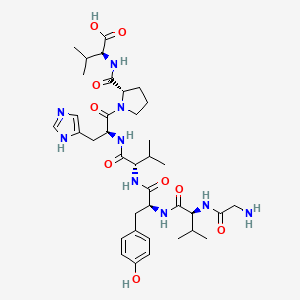
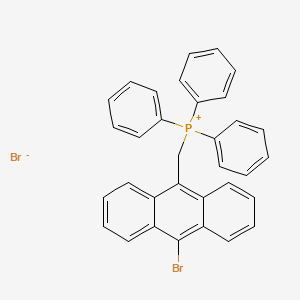
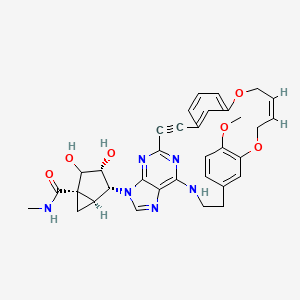
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
